molecular formula C16H9F5N2OS B5438458 (4E)-5-methyl-4-[(3-methylthiophen-2-yl)methylidene]-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one

(4E)-5-methyl-4-[(3-methylthiophen-2-yl)methylidene]-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one

Cat. No.: B5438458
M. Wt: 372.3 g/mol
InChI Key: HXIWMXUTKADPCY-VMPITWQZSA-N
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Description

(4E)-5-methyl-4-[(3-methylthiophen-2-yl)methylidene]-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one is a complex organic compound characterized by its unique structure, which includes a pyrazolone core substituted with a pentafluorophenyl group and a methylthiophene moiety

Properties

IUPAC Name

(4E)-5-methyl-4-[(3-methylthiophen-2-yl)methylidene]-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F5N2OS/c1-6-3-4-25-9(6)5-8-7(2)22-23(16(8)24)15-13(20)11(18)10(17)12(19)14(15)21/h3-5H,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIWMXUTKADPCY-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=NN(C2=O)C3=C(C(=C(C(=C3F)F)F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/2\C(=NN(C2=O)C3=C(C(=C(C(=C3F)F)F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F5N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-methyl-4-[(3-methylthiophen-2-yl)methylidene]-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one typically involves a multi-step process. One common route starts with the preparation of the pyrazolone core, followed by the introduction of the pentafluorophenyl group and the methylthiophene moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step involves the condensation of the intermediate compounds under controlled temperature and pressure to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-methyl-4-[(3-methylthiophen-2-yl)methylidene]-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentafluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further characterized using spectroscopic techniques.

Scientific Research Applications

(4E)-5-methyl-4-[(3-methylthiophen-2-yl)methylidene]-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which (4E)-5-methyl-4-[(3-methylthiophen-2-yl)methylidene]-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-5-methyl-4-[(3-thiophen-2-yl)methylidene]-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one
  • (4E)-5-methyl-4-[(3-methylthiophen-2-yl)methylidene]-2-phenylpyrazol-3-one

Uniqueness

Compared to similar compounds, (4E)-5-methyl-4-[(3-methylthiophen-2-yl)methylidene]-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one is unique due to the presence of both the pentafluorophenyl group and the methylthiophene moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.

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